6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one, with the Chemical Abstracts Service (CAS) number 1713588-48-7, is a compound notable for its potential applications in medicinal chemistry and biological research. This compound features a pyridazinone core structure, which is significant in various pharmacological activities. It is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen in its ring structure.
The synthesis of 6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one can be achieved through several methods, often involving the reaction of appropriate starting materials under controlled conditions.
The molecular structure of 6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one can be described as follows:
CC(=O)N1=NNC(=O)C1=C(C=C(C=C)OC)S(=O)(=O)C
6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one can participate in various chemical reactions:
The mechanism of action for 6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one is not fully elucidated but is thought to involve:
6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one has potential applications in various fields:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8